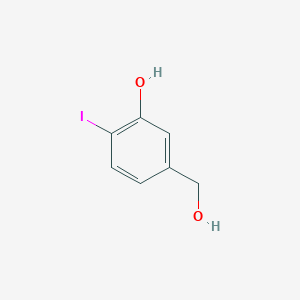

5-(Hydroxymethyl)-2-iodophenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(hydroxymethyl)-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWWSAGABDIIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594688 | |

| Record name | 5-(Hydroxymethyl)-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773869-57-1 | |

| Record name | 3-Hydroxy-4-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773869-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydroxymethyl)-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxymethyl 2 Iodophenol

Direct Synthetic Routes

Direct synthesis often focuses on the transformation of a functional group on a pre-existing, appropriately substituted aromatic core. A key strategy in this category is the reduction of carboxylic acid derivatives that already contain the requisite iodine and hydroxyl substituents at the correct positions on the benzene (B151609) ring.

The reduction of a carboxylic acid or its ester to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of 5-(Hydroxymethyl)-2-iodophenol, the logical precursor for this approach is 5-hydroxy-2-iodobenzoic acid or its corresponding ester. This method directly converts the carboxyl group into the target hydroxymethyl group.

Diisobutylaluminum hydride (DIBAL-H) is a powerful and often selective reducing agent used for various transformations, including the reduction of carboxylic acids and their derivatives. wikipedia.org It is recognized as an electrophilic reducing agent, meaning it reacts more readily with electron-rich compounds. adichemistry.com

The mechanism of reduction by DIBAL-H involves the coordination of the aluminum center to the carbonyl oxygen of the carboxylic acid derivative. chemistrysteps.com This step activates the carbonyl group towards hydride transfer from the aluminum to the carbonyl carbon. chemistrysteps.com When reducing an ester, the reaction can often be controlled at low temperatures (e.g., -78 °C) with a single equivalent of the reagent to yield an aldehyde after workup. adichemistry.comchemistrysteps.commasterorganicchemistry.com However, the reduction of a carboxylic acid to an alcohol requires multiple equivalents of DIBAL-H. The first equivalent acts as a base to deprotonate the acidic proton of the carboxylic acid, while subsequent equivalents perform the reduction. guidechem.com At higher temperatures, DIBAL-H will typically reduce esters and carboxylic acids completely to the corresponding primary alcohols. adichemistry.comguidechem.com

For the synthesis of this compound, 5-hydroxy-2-iodobenzoic acid would be treated with at least two equivalents of DIBAL-H. The reaction proceeds through an intermediate aldehyde which is further reduced in situ to the final primary alcohol.

Table 1: DIBAL-H Reduction of a Carboxylic Acid Precursor This table presents a representative reaction for the synthesis of this compound.

| Reactant | Reagent | Key Conditions | Product |

| 5-Hydroxy-2-iodobenzoic acid | Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous solvent (e.g., Toluene, THF), >2 equivalents of DIBAL-H | This compound |

Reduction of Carboxylic Acid Derivatives

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to this compound involve multi-step sequences starting from more common or readily available precursors. These pathways rely on the strategic introduction or modification of functional groups on the aromatic ring.

Derivatization is a process of chemically modifying a compound to produce a new compound with a different structure and properties. taylorandfrancis.com This strategy can be applied to synthesize the target molecule from other available iodophenols. For example, a synthetic sequence could begin with a simpler, related iodophenol. The existing functional groups could be protected, followed by the introduction of a new functional group at the desired position, which is then converted into the hydroxymethyl moiety.

One hypothetical pathway could start with 2-iodophenol (B132878). The phenolic hydroxyl group could first be protected (e.g., as a methoxymethyl ether or silyl (B83357) ether) to prevent it from interfering with subsequent reactions. Following protection, a formyl group (-CHO) could be introduced at the 5-position (para to the protected hydroxyl group) via an electrophilic aromatic substitution reaction, such as a Vilsmeier-Haack or Friedel-Crafts formylation. This newly introduced aldehyde can then be selectively reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride. The final step would involve the removal of the protecting group from the phenolic oxygen to yield this compound.

Aryl iodides are versatile intermediates in organic synthesis. fiveable.me The carbon-iodine bond can participate in a wide range of reactions, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds, often through transition-metal catalysis. fiveable.meorganic-chemistry.org These transformations allow for the construction of complex molecular architectures from simpler aryl iodide building blocks.

The direct introduction of a hydroxymethyl group onto an aromatic ring that already contains the iodo and hydroxyl substituents is a key indirect strategy. This can be accomplished through several established methodologies.

One common approach is a two-step process involving formylation followed by reduction. Aromatic rings activated by a hydroxyl group, such as 2-iodophenol, can be formylated to introduce an aldehyde group. This aldehyde is then readily reduced to the corresponding hydroxymethyl group.

Another powerful method involves the use of organometallic reagents. For instance, an aryl halide can be converted into a Grignard reagent, which can then react with an electrophile like formaldehyde (B43269) to install the hydroxymethyl group. A patented process describes a similar transformation where a Grignard reagent is reacted with a carbonate, such as dimethylcarbonate, to yield an ester which can then be reduced to the alcohol. google.com

Table 2: Comparison of Strategies for Hydroxymethyl Group Introduction This table outlines general methods for the functional group transformation required to synthesize this compound from a 2-iodophenol precursor.

| Strategy | Intermediate | Key Reagents | Description |

| Formylation and Reduction | 5-Formyl-2-iodophenol | 1. Formylating agent (e.g., Vilsmeier reagent) 2. Reducing agent (e.g., NaBH₄) | Introduction of an aldehyde group onto the aromatic ring, followed by its reduction to a primary alcohol. |

| Organometallic Addition | Aryl Grignard or Organolithium Reagent | 1. Mg or n-BuLi 2. Formaldehyde (H₂C=O) | Conversion of the aryl iodide to an organometallic species, which then acts as a nucleophile to attack formaldehyde. |

Functional Group Transformations on Aryl Iodides

Strategies for Regioselective Iodination of Phenolic Systems

The synthesis of this compound requires the specific introduction of an iodine atom at the C-2 position of the precursor, 3-hydroxybenzyl alcohol. This represents a challenge in regioselectivity, as the hydroxyl group strongly directs electrophilic substitution to the ortho and para positions (C-2, C-4, and C-6). Various methodologies have been developed to control the regioselectivity of iodination on phenolic rings, which are crucial for synthesizing the target compound.

The direct iodination of phenols is often sluggish compared to chlorination and bromination and typically requires an activating agent or catalyst. mdma.ch Common iodinating reagents include molecular iodine (I₂) and N-Iodosuccinimide (NIS). commonorganicchemistry.com The choice of reagent, catalyst, and reaction conditions plays a pivotal role in directing the iodine to the desired position.

Electrophilic Aromatic Substitution using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of activated aromatic compounds like phenols. commonorganicchemistry.com The regioselectivity of NIS can be influenced by catalysts and solvent systems. Iron(III)-catalyzed iodination using NIS has been shown to be a highly regioselective and efficient method. acs.org For instance, the reaction can be performed with a small loading of an inexpensive and nontoxic iron(III) catalyst, leading to faster reactions at lower temperatures. acs.org While this method is generally effective for a range of activated arenes, particularly active substrates such as phenols can sometimes lead to the formation of bis-iodinated products. acs.org

The use of acids in conjunction with NIS can also control regioselectivity. A combination of NIS and a stoichiometric amount of p-toluenesulfonic acid allows for mild and highly regioselective monoiodination of phenols, often at room temperature. researchgate.net For substrates that are less reactive, the addition of sulfuric acid may be necessary to increase the reaction rate. researchgate.net Research has also demonstrated that solid-state grinding of phenols with NIS at room temperature can lead to high yields (94–99%) and high selectivity of iodo-phenols in very short reaction times (5–8 minutes). researchgate.net

| Catalyst/Co-reagent | Solvent | Key Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Iron(III) Chloride (FeCl₃) | Ionic Liquid (e.g., [BMIM]NTf₂) | High regioselectivity, low catalyst loading, mild conditions. | Formation of bis-iodinated products with highly active phenols. | acs.org |

| p-Toluenesulfonic Acid (p-TsOH) | Various organic solvents | Mild, high to excellent yields at room temperature. | Stoichiometric acid required; deactivated substrates may need stronger acid (H₂SO₄). | researchgate.net |

| None (Solid-state grinding) | None (Solvent-free) | Rapid reaction, high yields, simple work-up, environmentally friendly. | Scope for complex substrates may be limited. | researchgate.net |

Iodination using Molecular Iodine and Other Reagents

Molecular iodine (I₂) can be used for electrophilic iodination, though it often requires an oxidizing agent to generate a more potent electrophilic iodine species (in situ). mdma.ch The reaction of the I₂ molecule with the phenolate (B1203915) ion is a key step in this process. osu.edu

A mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of acid provides an environmentally friendly method for the in situ generation of the iodonium (B1229267) cation for aromatic iodination. mdma.ch Amine-iodine complexes, formed by reacting iodine with amines like morpholine (B109124) in the presence of KI in water, are stable and easy-to-handle reagents that can be used for the iodination of various substituted phenols, yielding products in good to excellent yields. scielo.br

Another green chemistry approach involves using potassium iodide as the iodine source with potassium ferrate as the oxidizing agent in water. This method successfully iodinates both activated and deactivated phenols in good to excellent yields under mild conditions. tandfonline.com The regioselectivity is generally high, with para-substituted phenols undergoing mono-ortho-iodination. tandfonline.com

| Iodine Source | Activating/Oxidizing Agent | Solvent | Typical Regioselectivity | Reference |

|---|---|---|---|---|

| Potassium Iodide (KI) / Potassium Iodate (KIO₃) | Mineral Acid (e.g., H₂SO₄) | Aqueous | Depends on substrate; p-iodo for aniline, o-iodo for 4-nitroaniline. | mdma.ch |

| Iodine (I₂) | Amine (e.g., Morpholine) + KI | Water | Good to excellent yields for various substituted phenols. | scielo.br |

| Potassium Iodide (KI) | Potassium Ferrate (K₂FeO₄) | Water | Predominantly mono-ortho iodination for para-substituted phenols. | tandfonline.com |

The synthesis of this compound from 3-hydroxybenzyl alcohol requires careful selection of one of these regioselective strategies to favor iodination at the C-2 position, which is ortho to the powerfully directing hydroxyl group. The presence of the hydroxymethyl group at the meta position relative to the hydroxyl group has a minor electronic influence on the regiochemical outcome of the iodination.

Reactivity and Mechanistic Investigations of 5 Hydroxymethyl 2 Iodophenol

Chemical Transformations and Reaction Pathways

The strategic positioning of the hydroxyl, hydroxymethyl, and iodo groups on the phenyl ring allows for a variety of chemical transformations. The aryl iodide moiety, in particular, serves as a linchpin for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling processes.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in 5-(hydroxymethyl)-2-iodophenol is the most labile site for many synthetic transformations. Aryl iodides are highly prized in cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to low-valent transition metal catalysts, a key step in many catalytic cycles.

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. The aryl iodide in this compound readily participates in a variety of these transformations.

Palladium catalysts are preeminent in cross-coupling chemistry due to their high activity and functional group tolerance. nih.govlibretexts.org The aryl iodide of this compound can undergo several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura reaction , which couples an organoboron species with an organic halide, is a powerful tool for forming biaryl structures. organic-chemistry.orgunito.it The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edurose-hulman.edu While specific examples detailing the Suzuki coupling of this compound are not extensively documented in readily available literature, the general applicability of this reaction to aryl iodides is well-established.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the aryl iodide. libretexts.org This is followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. harvard.edulookchem.comresearchgate.net This reaction is known for its mild conditions and is a reliable method for the synthesis of arylalkynes. harvard.edu

Below is a representative table of conditions for palladium-catalyzed coupling reactions involving aryl iodides, which would be applicable to this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 60 | High |

| Heck | n-Butyl acrylate | Pd(OAc)₂, PPh₃ | Na₂CO₃ | DMF | 80 | Good |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT-50 | High |

This table represents typical conditions for the respective reactions with aryl iodides and is illustrative for this compound.

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent some of the oldest methods for forming C-O, C-N, and C-S bonds with aryl halides. divyarasayan.orgorganic-chemistry.orgthermofisher.com The traditional Ullmann reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures. beilstein-journals.orgrsc.org Modern variations, often referred to as Ullmann-type reactions, utilize copper salts or complexes as catalysts under milder conditions to couple aryl halides with alcohols, amines, and thiols. organic-chemistry.orgnih.gov

For this compound, an Ullmann-type reaction could be employed to form diaryl ethers by coupling with another phenol (B47542), or to introduce other functionalities. These reactions typically proceed via the formation of a copper(I) alkoxide, amide, or thiolate, which then undergoes nucleophilic aromatic substitution with the aryl iodide. divyarasayan.org

| Coupling Reaction | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) |

| Ullmann Ether Synthesis | Phenol | CuI, Ligand (e.g., phenanthroline) | Cs₂CO₃ | DMF or Toluene | 100-150 |

| Goldberg Amination | Amine | CuI, Ligand (e.g., diamine) | K₂CO₃ | Dioxane | 110 |

| C-S Coupling | Thiol | CuI, Ligand (e.g., 1,10-phenanthroline) | K₃PO₄ | DMF | 80-120 |

This table represents typical conditions for copper-catalyzed reactions with aryl iodides, applicable to this compound.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. nih.govsemanticscholar.orgorganic-chemistry.org A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation to the palladium center. semanticscholar.orgnih.gov Organosilanes are attractive coupling partners due to their stability, low toxicity, and ease of handling. nih.govnih.gov

The reaction is applicable to a wide range of aryl halides, including iodides, making this compound a suitable substrate. nih.govnih.gov The Hiyama coupling offers an alternative to other cross-coupling methods, particularly when the corresponding organoboron or organotin reagents are unstable or difficult to prepare.

| Coupling Partner | Catalyst | Activator | Solvent | Temperature (°C) |

| Aryltrimethoxysilane | Pd(OAc)₂ / Ligand | TBAF or NaOH | Toluene or Water | 80-120 |

| Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 80 |

| Organo(trialkoxy)silane | PdCl₂ | TBAF | THF | 70 |

This table illustrates general conditions for Hiyama coupling reactions involving aryl iodides.

The presence of the phenolic hydroxyl group and the hydroxymethyl group in proximity to the aryl iodide on the this compound scaffold makes it an excellent precursor for intramolecular cyclization reactions to form oxygen-containing heterocycles, most notably benzofurans.

A common and powerful strategy for the synthesis of 2-substituted benzofurans is the tandem Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by an intramolecular cyclization. nih.govnih.gov This one-pot procedure first forms a 2-alkynylphenol intermediate, which then undergoes a 5-exo-dig cyclization to furnish the benzofuran (B130515) ring. nih.gov This cyclization can be promoted by the palladium catalyst itself, a copper co-catalyst, or by the addition of a base. nih.govnih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields. nih.gov

For this compound, this would lead to the formation of 5-(hydroxymethyl)benzofuran derivatives, which are valuable structures in medicinal chemistry and materials science. rsc.org

| Alkyne Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | Microwave, 120°C, 30 min | 5-(Hydroxymethyl)-2-phenylbenzofuran | Good-Excellent |

| 1-Heptyne | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene | 100°C, 12 h | 2-Pentyl-5-(hydroxymethyl)benzofuran | Moderate-Good |

| Ethyl propiolate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80°C, 24 h | Ethyl 5-(hydroxymethyl)benzofuran-2-carboxylate | Good |

This table provides representative examples of Sonogashira coupling-cyclization reactions for the synthesis of benzofurans from 2-iodophenols.

Cyclization Reactions

Reactivity with Strong Oxidizing Agents, Strong Acids, and Strong Bases

Strong Oxidizing Agents:

The presence of both a phenolic hydroxyl and a primary benzylic alcohol group makes this compound susceptible to oxidation. Strong oxidizing agents are expected to transform one or both of these functional groups.

The hydroxymethyl group is anticipated to be readily oxidized to an aldehyde and, upon further oxidation, to a carboxylic acid. This transformation is a common reaction for benzyl (B1604629) alcohol derivatives. asianpubs.orgrsc.orgorientjchem.org The reaction would likely proceed to form 2-iodo-5-formylphenol and subsequently 2-iodo-5-hydroxybenzoic acid. The presence of the electron-withdrawing iodine atom on the ring may decrease the rate of this oxidation compared to unsubstituted benzyl alcohol. orientjchem.org

The phenolic hydroxyl group is also a target for strong oxidizing agents. Oxidation of phenols can be complex, potentially leading to the formation of quinone-type structures or polymeric materials. nih.gov For instance, oxidation of substituted phenols with reagents like hypervalent iodine compounds can yield ortho-quinones. researchgate.netrsc.org In the case of this compound, oxidation could potentially lead to the formation of an ortho-benzoquinone derivative, although the specific outcome would depend on the oxidant and reaction conditions.

It is also plausible that both the hydroxymethyl and the phenolic hydroxyl groups could be oxidized simultaneously by a sufficiently strong oxidizing agent, leading to more complex product mixtures.

Strong Acids:

In the presence of strong acids, the primary reactivity of this compound is expected to involve the hydroxymethyl group. Protonation of the benzylic hydroxyl group would form a good leaving group (water), facilitating the formation of a benzylic carbocation. This intermediate could then undergo various subsequent reactions, such as nucleophilic attack by other species present in the reaction mixture or elimination to form a quinone methide-like structure.

Strong Bases:

The most acidic proton in this compound is that of the phenolic hydroxyl group. In the presence of a strong base, this proton will be readily abstracted to form a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The benzylic alcohol is less acidic and would require a very strong base for deprotonation. However, the resulting alkoxide could participate in intramolecular reactions.

Reactions of halophenols with strong bases can also lead to nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strongly electron-withdrawing groups on the ring. libretexts.org In some cases, elimination-addition reactions via a benzyne (B1209423) intermediate can occur. organic-chemistry.org The reactivity of the iodine atom in this compound towards nucleophilic displacement under strongly basic conditions would depend on the specific nucleophile and reaction conditions.

Mechanistic Probes and Reaction Kinetics Studies

Mechanistic Probes:

For the oxidation of the hydroxymethyl group, kinetic isotope effect (KIE) studies on substituted benzyl alcohols have been instrumental in elucidating the mechanism. A substantial primary KIE (kH/kD > 1) is often observed when the C-H bond of the hydroxymethyl group is broken in the rate-determining step, for example, in oxidations by bromine and pyrazinium dichromate. asianpubs.orgrsc.org This suggests a mechanism involving hydride transfer from the benzylic carbon.

Hammett plots, which correlate reaction rates with substituent constants (σ), are another valuable tool. For the oxidation of substituted benzyl alcohols, negative ρ values are typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. rsc.orgorientjchem.org This is consistent with a mechanism where the alcohol acts as a nucleophile or where there is development of a partial positive charge on the benzylic carbon in the transition state.

For reactions involving the phenolic moiety, mechanistic studies on phenol oxidation often point to the formation of phenoxyl radicals as key intermediates. nih.govnih.gov These can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy. Computational studies, such as Density Functional Theory (DFT), have also been employed to investigate the energetics of different reaction pathways in phenol oxidation by hypervalent iodine reagents, suggesting the involvement of iodine(III) phenolate (B1203915) intermediates. researchgate.netresearchgate.net

Reaction Kinetics Studies:

Kinetic studies on the oxidation of various substituted benzyl alcohols have shown that the reaction is often first order with respect to both the alcohol and the oxidizing agent. orientjchem.org The rate of reaction is also influenced by the acidity of the medium when acid catalysis is involved. asianpubs.org

The table below presents kinetic data for the oxidation of a series of para-substituted benzyl alcohols by acidified dichromate, illustrating the effect of substituents on the reaction rate. While this compound was not included in this specific study, the data provides a framework for predicting its relative reactivity. The iodo group is generally considered electron-withdrawing, which would be expected to decrease the rate of oxidation of the hydroxymethyl group compared to unsubstituted benzyl alcohol.

| Substituent (X) in p-X-C₆H₄CH₂OH | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 308 K | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|---|

| -OCH₃ | 15.8 | 58.2 | 108 | 91.5 |

| -CH₃ | 4.47 | 63.6 | 92.8 | 92.2 |

| -H | 2.51 | 66.9 | 84.1 | 92.8 |

| -Cl | 1.41 | 70.3 | 73.1 | 92.8 |

| -NO₂ | 0.18 | 80.8 | 44.4 | 94.1 |

Data adapted from a study on the oxidation of para-substituted benzyl alcohols by acidified dichromate. orientjchem.org

This table clearly demonstrates that electron-donating groups (-OCH₃, -CH₃) increase the rate of oxidation, while electron-withdrawing groups (-Cl, -NO₂) decrease it. Based on this trend, the iodo substituent in this compound would be expected to result in a slower oxidation rate of the hydroxymethyl group compared to the parent benzyl alcohol.

Applications in Organic Synthesis and Chemical Biology

Role as a Synthetic Building Block

The strategic placement of reactive sites on 5-(hydroxymethyl)-2-iodophenol makes it a powerful tool for synthetic chemists. The hydroxyl group can act as a nucleophile or be protected to allow for selective reactions at other positions. The iodine atom is a key functional group for transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in cyclization reactions to form part of a new ring system.

Precursor for Complex Heterocyclic Scaffolds

The utility of this compound is particularly evident in its application as a precursor for the synthesis of a variety of complex heterocyclic scaffolds. These scaffolds are often found in natural products and pharmaceutically active compounds, making their efficient synthesis a critical area of research.

While the direct synthesis of benzofuran (B130515) derivatives from this compound is not extensively documented in dedicated studies, the general principles of benzofuran synthesis from 2-iodophenols are well-established and applicable. A common and powerful method is the palladium-catalyzed Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by an intramolecular cyclization.

In a typical reaction sequence, this compound would first undergo a Sonogashira coupling with a suitable terminal alkyne. This reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base. The resulting 2-alkynyl-5-(hydroxymethyl)phenol intermediate can then undergo an intramolecular cyclization to form the benzofuran ring. This cyclization can be promoted by various reagents, including bases or further catalytic processes, leading to the formation of a 5-(hydroxymethyl)benzofuran derivative. The specific reaction conditions, such as the choice of catalyst, solvent, and temperature, would need to be optimized for this particular substrate.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-(Hydroxymethyl)benzofuran |

The synthesis of pterocarpenes and coumestans, two classes of natural products with significant biological activities, can be envisioned starting from this compound. A key strategy for the construction of these complex tetracyclic systems is the intramolecular Heck reaction.

For the synthesis of a pterocarpene derivative, this compound could first be allylated at the phenolic oxygen to form an allyl ether. This intermediate can then undergo an intramolecular Heck reaction, where the palladium catalyst facilitates the coupling of the aryl iodide with the alkene of the allyl group. This cyclization would form the core heterocyclic framework of the pterocarpan (B192222) skeleton, with the hydroxymethyl group available for further functionalization.

The synthesis of coumestans from 2-iodophenols has been achieved through a palladium-catalyzed carbonylative cyclization. In this approach, this compound could be coupled with a suitable partner under a carbon monoxide atmosphere. This process would lead to the formation of the characteristic lactone ring of the coumestan (B1194414) scaffold. The specific reaction partners and conditions would be critical in directing the reaction towards the desired coumestan structure.

| Starting Material Derivative | Key Reaction | Target Heterocycle |

| Allyl ether of this compound | Intramolecular Heck Reaction | Pterocarpene |

| This compound | Palladium-catalyzed Carbonylative Cyclization | Coumestan |

A direct and efficient synthesis of a benzo[e] nih.govnih.govoxazin-4-one derivative from this compound has been successfully demonstrated. This transformation is achieved through a palladium-catalyzed domino carbonylation–cyclization reaction. nih.gov

In this one-step process, 4-(hydroxymethyl)-2-iodophenol (B58204) (an isomer of the title compound, indicating the applicability of the methodology to hydroxymethyl-substituted iodophenols) is reacted with cyanamide (B42294) in the presence of a palladium catalyst and a source of carbon monoxide. The reaction proceeds through an initial carbonylative coupling of the iodophenol, followed by a spontaneous intramolecular cyclization with the cyanamide to form the 2-amino-4H-benzo[e] nih.govnih.govoxazin-4-one ring system. This method is notable for its good chemoselectivity and moderate to excellent yields. Specifically, the synthesis of 2-amino-6-(hydroxymethyl)-4H-benzo[e] nih.govnih.govoxazin-4-one has been reported with an 84% isolated yield. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 4-(Hydroxymethyl)-2-iodophenol | Cyanamide | Pd(PPh₃)₄ | 2-Amino-6-(hydroxymethyl)-4H-benzo[e] nih.govnih.govoxazin-4-one | 84% |

The incorporation of this compound into the synthesis of spiro-dihydropyridine oxindoles is a more complex synthetic challenge that would likely involve a multi-step sequence. Spiro-dihydropyridine oxindoles are typically synthesized through multi-component reactions.

A plausible, though not yet reported, synthetic route could involve the initial conversion of this compound into a more elaborate building block. For instance, the phenolic hydroxyl group could be used to link to a suitable scaffold that could then participate in a multi-component reaction. Alternatively, the iodine and hydroxymethyl groups could be transformed into functionalities that are amenable to the reaction conditions required for the formation of the spiro-dihydropyridine oxindole (B195798) core. The development of such a synthetic strategy would require careful planning and optimization of each step to ensure compatibility with the various functional groups present in the molecule.

The synthesis of the complex, fused heterocyclic system of indolo[2,1-a]isoquinolines from this compound is not a direct or commonly reported transformation. The construction of the indolo[2,1-a]isoquinoline scaffold typically involves the formation of multiple rings and carbon-carbon bonds, often through cascade or multi-component reactions.

A hypothetical synthetic pathway could involve using this compound as a starting material to prepare a more complex intermediate. For example, the iodine atom could be utilized in a cross-coupling reaction to introduce a key fragment of the final structure. The hydroxyl and hydroxymethyl groups could also be modified to participate in subsequent cyclization steps. However, a direct, one-pot synthesis of an indolo[2,1-a]isoquinoline derivative from this compound would be a significant synthetic challenge and would likely require the development of novel catalytic methodologies.

Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.orgnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov While direct and specific examples detailing the use of this compound in MCRs are not extensively documented in publicly available literature, its structural motifs are highly relevant to established MCR methodologies.

The presence of the aldehyde (or a precursor like the hydroxymethyl group) and a nucleophile (the phenolic hydroxyl) within the same molecule suggests its potential application in Passerini and Ugi-type reactions. For instance, after oxidation of the hydroxymethyl group to an aldehyde, the resulting compound could participate in a three-component Passerini reaction with a carboxylic acid and an isocyanide to yield α-acyloxy carboxamides. Similarly, it could be a component in a four-component Ugi reaction.

The true synthetic power of using a bifunctional reagent like an oxidized derivative of this compound in an MCR lies in the subsequent transformations of the resulting product. The iodine atom, being unreactive under typical Passerini or Ugi conditions, would be retained in the MCR product. This allows for a post-MCR modification, such as a Suzuki, Sonogashira, or Heck coupling, enabling the introduction of a wide range of substituents and the construction of highly complex and diverse molecular scaffolds. This MCR/post-MCR functionalization strategy is a cornerstone of modern diversity-oriented synthesis.

Design and Synthesis of Functionalized Molecules

The unique combination of functional groups in this compound makes it an ideal starting material for the synthesis of a wide array of functionalized molecules. The ability to selectively modify each of the three functional groups allows for the precise tuning of molecular properties.

Derivatization Strategies for Enhanced Molecular Functionality

The derivatization of this compound can be achieved through a variety of chemical transformations, targeting each of its functional groups to enhance molecular functionality.

| Functional Group | Derivatization Reaction | Resulting Functionality | Potential Application |

| Iodo Group | Suzuki Coupling | Biaryl | Introduction of aromatic substituents for tuning electronic properties or steric bulk. |

| Sonogashira Coupling | Aryl-alkyne | Creation of rigid linkers or precursors for further cyclization reactions. | |

| Heck Coupling | Aryl-alkene | Formation of styrenyl derivatives for use in polymer chemistry or as synthetic intermediates. | |

| Buchwald-Hartwig Amination | Aryl-amine | Introduction of nitrogen-containing groups to modulate basicity or hydrogen bonding capabilities. | |

| Carbonylation | Aryl-ester/Amide | Synthesis of ester or amide derivatives for probing biological interactions. | |

| Hydroxymethyl Group | Oxidation | Aldehyde/Carboxylic Acid | Generation of reactive carbonyl groups for subsequent condensation or amidation reactions. |

| Etherification | Ether | Protection of the hydroxyl group or introduction of lipophilic chains. | |

| Esterification | Ester | Creation of prodrugs or modification of solubility. | |

| Phenolic Hydroxyl Group | O-Alkylation | Ether | Protection of the phenolic hydroxyl or introduction of functionalized alkyl chains. |

| O-Acylation | Ester | Modification of electronic properties or creation of cleavable linkers. |

These derivatization strategies allow for the systematic modification of the parent molecule, enabling the optimization of its physical, chemical, and biological properties for specific applications.

Incorporation into Biologically Relevant Structures (e.g., Peptides, Nucleosides)

The structural features of this compound make it a valuable building block for the synthesis of modified peptides and nucleosides with potentially enhanced biological activity or novel properties.

In peptide synthesis, iodinated amino acids are of significant interest for their use in cross-coupling reactions to form biaryl-linked peptides, which can act as constrained mimics of β-turns or as probes for protein-protein interactions. This compound could serve as a precursor to a non-natural iodinated tyrosine analogue. Following protection of the phenolic and hydroxymethyl groups, the iodophenol could be elaborated into an amino acid via methods such as the Erlenmeyer-Plöchl synthesis or through enantioselective routes. Once incorporated into a peptide sequence, the iodo group would be available for post-synthetic modification via Suzuki or other cross-coupling reactions, allowing for the introduction of diverse functionalities.

In the realm of nucleoside chemistry, the iodophenyl moiety can be attached to the sugar backbone or to the nucleobase of a nucleoside. For example, the phenolic hydroxyl of this compound could be coupled to a suitable position on the ribose or deoxyribose sugar, or the entire molecule could be attached to a nucleobase prior to glycosylation. The resulting iodinated nucleoside analogue would be a versatile intermediate. The iodo group could be used to introduce fluorescent probes, biotin (B1667282) tags for affinity labeling, or other functional groups through transition-metal-catalyzed cross-coupling reactions. These modified nucleosides are valuable tools for studying DNA-protein interactions, as diagnostic probes, and as potential therapeutic agents.

While specific examples of the direct incorporation of this compound into peptides and nucleosides are not prevalent in the literature, the chemical principles and synthetic strategies for the use of similar iodinated building blocks are well-established, highlighting the potential of this compound in these areas of chemical biology.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. It is the most definitive method for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in NMR spectra, the connectivity and stereochemistry of 5-(Hydroxymethyl)-2-iodophenol can be unequivocally established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the hydroxymethyl protons, and the hydroxyl protons.

The aromatic region of the spectrum would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns (multiplicity) are dictated by their position relative to the electron-withdrawing iodine atom and the electron-donating hydroxyl and hydroxymethyl groups. The hydroxymethyl group (-CH₂OH) protons typically appear as a singlet around 4.4-4.6 ppm. The protons of the phenolic (-OH) and benzylic alcohol (-OH) groups are often observed as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.0 - 7.2 | Doublet (d) |

| H-4 | 6.7 - 6.9 | Doublet of doublets (dd) |

| H-6 | 7.3 - 7.5 | Doublet (d) |

| -CH₂- | 4.4 - 4.6 | Singlet (s) |

| Phenolic -OH | Variable | Broad Singlet (br s) |

| Alcoholic -OH | Variable | Broad Singlet (br s) |

Note: Predicted values are based on standard functional group ranges and analysis of similar structures. The solvent used for analysis (e.g., DMSO-d₆ or CDCl₃) will affect the exact chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a broadband proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, one for each unique carbon atom in the structure.

The chemical shifts of the carbon atoms are influenced by their chemical environment. The carbon atom bonded to the iodine (C-2) is expected to have a significantly lower chemical shift (around 90 ppm) due to the heavy atom effect of iodine. The carbon atom attached to the phenolic hydroxyl group (C-1) will be shifted downfield (to a higher ppm value). The hydroxymethyl carbon (-CH₂OH) typically resonates in the range of 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) |

|---|---|

| C-1 (-OH) | 155 - 158 |

| C-2 (-I) | 88 - 92 |

| C-3 | 130 - 133 |

| C-4 | 120 - 123 |

| C-5 (-CH₂OH) | 140 - 143 |

| C-6 | 115 - 118 |

| -CH₂OH | 60 - 65 |

Note: Predicted values are based on standard functional group ranges and analysis of substituted benzene derivatives.

Two-Dimensional NMR Techniques

While one-dimensional (1D) NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are often employed for unambiguous assignment of all proton and carbon signals, especially for complex molecules. nih.gov Techniques such as COSY, HSQC, and HMBC are invaluable for piecing together the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-3 with H-4, and H-4 with H-6), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbon atoms to which they are directly attached. It would definitively link the signals of H-3, H-4, and H-6 to C-3, C-4, and C-6, respectively. It would also show a clear correlation between the hydroxymethyl protons and the -CH₂OH carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for establishing the substitution pattern on the aromatic ring. For instance, correlations from the hydroxymethyl protons to C-4, C-5, and C-6 would confirm the position of the -CH₂OH group at C-5.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com It is a standard method for assessing the purity of this compound and confirming its molecular weight.

In a typical LC-MS analysis, the compound is first passed through an HPLC column (commonly a C18 column) to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized, typically by gaining or losing a proton. The molecular weight of this compound is 250.04 g/mol . Therefore, in the mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 250.95 or the deprotonated molecule [M-H]⁻ at an m/z of approximately 248.94.

Table 3: Expected Molecular Ions in LC-MS Analysis of this compound

| Ion Species | Description | Expected Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | ~250.95 |

| [M-H]⁻ | Deprotonated Molecule | ~248.94 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often with an accuracy of a few parts per million (ppm). This high accuracy allows for the unambiguous determination of a compound's elemental composition.

For this compound, the molecular formula is C₇H₇IO₂. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. The experimentally measured exact mass is compared to the theoretically calculated mass, and a close match (within a small error tolerance) confirms the elemental formula.

Table 4: High-Resolution Mass Data for this compound

| Molecular Formula | Calculated Exact Mass |

|---|---|

| C₇H₇IO₂ | 249.94908 |

Note: An experimental HRMS measurement resulting in a mass value very close to the calculated exact mass would serve as definitive confirmation of the molecular formula.

Chromatographic Techniques for Purity and Analysis

Chromatography is indispensable for verifying the purity of this compound and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile phenolic compounds. For this compound, reversed-phase HPLC is typically the method of choice. This approach utilizes a nonpolar stationary phase (commonly a C18-silica column) and a polar mobile phase, which allows for the effective separation of the analyte from polar and nonpolar impurities.

The retention of this compound on the column is governed by its interaction with the stationary phase and its solubility in the mobile phase. A mobile phase often consists of a mixture of water (frequently acidified with agents like acetic acid or phosphoric acid to suppress the ionization of the phenolic hydroxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is varied over time, is often employed to achieve optimal separation of complex mixtures. nih.gov Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs light in the ultraviolet region; a wavelength of 254 nm is frequently used for purity validation.

Below are typical parameters for an HPLC analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (0.1% Phosphoric Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10-20 µL |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. The smaller particle size leads to a dramatic increase in column efficiency, resulting in sharper, narrower peaks and better separation of closely eluting compounds. usp.br

The primary advantages of UPLC for the analysis of this compound include significantly shorter run times and reduced solvent consumption, making it a more cost-effective and environmentally friendly method. nih.gov The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the dominant mode. However, the instrumental setup is specifically designed to handle the high backpressures generated by the densely packed columns. Due to the enhanced resolution, UPLC is particularly effective for resolving complex mixtures and detecting trace-level impurities.

The following table outlines representative conditions for a UPLC method tailored for the analysis of this compound.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (0.1% Formic Acid) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | Controlled (e.g., 40 °C) |

| Detection | Photodiode Array (PDA) or UV Absorbance at 254 nm |

| Injection Volume | 1-5 µL |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the percentage of transmittance against the wavenumber of the radiation, providing a unique "fingerprint" of the molecule.

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its distinct functional groups. The presence of two different hydroxyl groups—one phenolic and one alcoholic—gives rise to a prominent, broad absorption band in the high-frequency region due to O-H stretching vibrations, with the broadness resulting from hydrogen bonding. docbrown.info Other key absorptions include C-O stretching, aromatic C=C stretching, and C-H stretching from both the aromatic ring and the hydroxymethyl group. vscht.cz The carbon-iodine (C-I) bond also has a characteristic stretching vibration, although it appears in the low-frequency fingerprint region and can be harder to assign definitively.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| O-H (Phenol & Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic -CH2-) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium to Strong |

| C-O (Alcohol & Phenol) | Stretching | 1050 - 1250 | Strong |

| C-I | Stretching | 500 - 600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy one (an antibonding π* orbital). For this compound, the benzene ring acts as the primary chromophore responsible for UV absorption.

The UV spectrum of benzene shows characteristic absorption bands related to π→π* transitions. amazonaws.com When substituents are attached to the benzene ring, they can alter the energy of these transitions, causing shifts in the wavelength of maximum absorbance (λmax). These substituents, known as auxochromes, include the hydroxyl (-OH), iodo (-I), and hydroxymethyl (-CH₂OH) groups present in the target molecule. The -OH group, in particular, is a strong auxochrome that typically causes a bathochromic shift (a shift to a longer wavelength) of the primary absorption bands of the benzene ring. uomustansiriyah.edu.iq Phenol (B47542) itself has a λmax around 270-275 nm. nist.gov The presence of the iodine atom and the hydroxymethyl group will further influence the electronic environment of the aromatic ring, leading to a specific λmax for this compound.

The table below details the expected UV-Vis absorption characteristics.

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Solvent |

|---|---|---|---|

| Substituted Benzene Ring | π → π* | ~270 - 290 | Ethanol or Methanol |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation approximately, providing detailed information about molecular orbitals, charge distributions, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is employed to determine optimized geometries, vibrational frequencies, and various electronic properties. While specific DFT studies focusing exclusively on 5-(Hydroxymethyl)-2-iodophenol are not extensively detailed in the public literature, the methodology is routinely applied to similar phenolic compounds to understand their antioxidant mechanisms and reactivity. arxiv.org

DFT calculations can determine thermodynamic parameters such as bond dissociation enthalpy (BDE), which is a key indicator of antioxidant activity for phenolic compounds. For instance, studies on other antioxidants show that a lower BDE for the phenolic O-H bond corresponds to higher radical scavenging activity. arxiv.org The chemical hardness and softness, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to assess molecular stability and reactivity. A lower chemical hardness generally indicates higher reactivity. arxiv.org For this compound, DFT calculations would be instrumental in predicting its stability, antioxidant potential, and the electronic effects of the iodo and hydroxymethyl substituents on the phenol (B47542) ring.

Molecular Electrostatic Potential (MESP) analysis is a critical tool for understanding the reactive behavior of molecules and their intermolecular interactions. An MESP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org

For phenolic compounds, the MESP map typically shows a negative potential (colored red) around the oxygen atom of the hydroxyl group, indicating a site susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group displays a positive potential (colored blue), making it a site for nucleophilic interaction. wu.ac.th In the case of an iodophenol, such as the closely related 2-iodophenol (B132878), the iodine atom introduces a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the C-I bond axis. This positive region allows the iodine to act as a Lewis acid and form halogen bonds. researchgate.net The MESP map for this compound would therefore be expected to show these characteristic features: a negative potential near the phenolic and hydroxymethyl oxygens, a positive potential on the hydroxyl hydrogens, and a positive σ-hole on the iodine atom, all of which dictate the molecule's non-covalent interaction patterns. wu.ac.thresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to predict how a molecule might interact with biological targets and to develop relationships between a molecule's structure and its activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

While specific docking studies for this compound are not prominently documented, research on similar ortho-substituted phenols provides insight into its potential applications. For example, docking simulations have been used to determine if ortho-substituted phenols can act as substrates or inhibitors for enzymes like tyrosinase. mdpi.com Such studies analyze the binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. mdpi.commdpi.com A docking study of this compound against a specific protein target would involve predicting its binding pose and affinity, providing a hypothesis for its biological activity that can be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. explorationpub.com By identifying which molecular properties (descriptors) are correlated with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies are frequently performed on classes of phenolic compounds to predict activities such as antioxidant capacity or toxicity. nih.govmdpi.com These models are built using a "training set" of molecules with known activities and are then validated using a "test set." The resulting models can highlight the importance of specific structural features. For example, a QSAR study on phenol derivatives might reveal that electronic properties of the phenolic hydroxyl group are critical for toxicity. nih.gov Although a specific QSAR model for this compound has not been identified, it could be included in a dataset of phenolic compounds to develop a model for a particular biological endpoint. The model could then be used to guide the design of new derivatives with enhanced activity.

Prediction of Molecular Descriptors Relevant to Reactivity and Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from its chemical structure and are used extensively in QSAR, virtual screening, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. bmdrc.org These descriptors fall into various categories, including constitutional, topological, physicochemical, and quantum-chemical descriptors.

For this compound, various molecular descriptors can be calculated using computational software. Public databases like PubChem provide predicted values for some of these descriptors. These values are essential for predicting the molecule's behavior, such as its solubility, lipophilicity, and potential for forming interactions.

Below is a table of some predicted molecular descriptors for this compound.

| Descriptor | Value | Description |

| Molecular Formula | C₇H₇IO₂ | The elemental composition of the molecule. |

| Molecular Weight | 250.03 g/mol | The mass of one mole of the compound. |

| XlogP | 1.3 | A measure of lipophilicity (oil/water partition coefficient). uni.lu |

| Hydrogen Bond Donors | 2 | The number of groups that can donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. |

| Rotatable Bonds | 2 | The number of bonds that can rotate freely. |

| Polar Surface Area (PSA) | 40.5 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Predicted CCS ([M+H]⁺) | 138.3 Ų | The predicted collision cross-section for the protonated molecule, relevant for ion mobility spectrometry. uni.lu |

| Predicted CCS ([M-H]⁻) | 132.9 Ų | The predicted collision cross-section for the deprotonated molecule. uni.lu |

These descriptors provide a quantitative profile of the molecule that can be used in various computational models to predict its reactivity, pharmacokinetic properties, and potential biological activities.

Log P Predictions (XLOGP, WLOGP)

The partition coefficient (Log P) is a critical parameter in drug design, quantifying the lipophilicity of a compound. It influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Various computational models are employed to predict Log P, with XLOGP and WLOGP being two prominent atomistic and fragmental approaches, respectively. phytojournal.comswissadme.ch

The predicted Log P values for this compound vary between different models, reflecting the nuances of their underlying algorithms. The XLOGP3 method, an atomistic approach that includes corrective factors, predicts a value of 1.30. uni.lu In contrast, the WLOGP model, which is based on a purely atomistic method utilizing a fragmental system of Wildman and Crippen, predicts a Log P of 2.29. phytojournal.com This difference underscores the importance of considering multiple predictive models to gain a comprehensive understanding of a compound's lipophilicity.

| Prediction Method | Predicted Log P Value |

|---|---|

| XLOGP3 | 1.30 |

| WLOGP | 2.29 |

Predicted Collision Cross Sections

Ion mobility-mass spectrometry is an analytical technique that provides information about the size, shape, and charge of an ion. A key parameter derived from this technique is the collision cross section (CCS), which is a measure of the ion's rotational average area in the gas phase. Predicted CCS values can aid in the identification of compounds in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 250.95636 | 138.3 |

| [M+Na]+ | 272.93830 | 140.0 |

| [M-H]- | 248.94180 | 132.9 |

| [M+NH4]+ | 267.98290 | 153.8 |

| [M+K]+ | 288.91224 | 143.4 |

| [M+H-H2O]+ | 232.94634 | 129.8 |

| [M+HCOO]- | 294.94728 | 155.4 |

| [M+CH3COO]- | 308.96293 | 178.4 |

| [M+Na-2H]- | 270.92375 | 132.2 |

| [M]+ | 249.94853 | 134.8 |

| [M]- | 249.94963 | 134.8 |

Computational Protocols for Drug Design and Virtual Screening

Computational protocols are integral to modern drug design, enabling the rapid and cost-effective screening of large chemical libraries to identify potential drug candidates. uni.lu For a molecule such as this compound, these protocols can be instrumental in identifying potential biological targets and elucidating its mechanism of action.

Virtual screening is a key computational technique that involves the systematic evaluation of large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, typically a protein or enzyme. uni.lufishersci.no This process can be broadly categorized into two approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-based virtual screening relies on the known three-dimensional structure of the target protein. Molecular docking, a primary tool in SBVS, predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.netbohrium.com For this compound, this would involve docking the molecule into the active site of various proteins to predict its binding affinity and interaction modes. The binding energy values derived from these simulations can help rank potential candidates. fishersci.no Studies on other phenolic compounds have successfully used this approach to identify potential inhibitors for targets such as the main protease of SARS-CoV-2. fishersci.no

Ligand-based virtual screening is employed when the 3D structure of the target is unknown. This method utilizes the principle that molecules with similar structures are likely to exhibit similar biological activities. appchemical.com If a set of molecules with known activity against a particular target is available, their common structural features, or pharmacophore, can be identified. Subsequently, databases can be screened for other molecules, like this compound, that fit this pharmacophore model.

Following virtual screening, further computational analyses such as ADME (absorption, distribution, metabolism, and excretion) predictions and molecular dynamics simulations can be performed to assess the drug-likeness and stability of the ligand-protein complex, respectively. uni.lufishersci.no These comprehensive computational workflows are essential for prioritizing compounds for further experimental validation.

Biological and Mechanistic Insights into this compound

The chemical compound this compound is a subject of scientific interest due to its specific chemical structure, which suggests potential interactions with biological systems. This article explores the current understanding of its biological activity and mechanistic pharmacology, drawing from available research on its specific properties and those of structurally related compounds.

Biological Activity and Mechanistic Pharmacology

Structure-Activity Relationship (SAR) Studies

While general information exists for broader categories of compounds such as iodinated phenols and hydroxymethyl phenols, the explicit and strict instruction to focus solely on "this compound" cannot be fulfilled without the specific scientific studies dedicated to this particular compound. To maintain scientific accuracy and adhere to the principle of not generating unsubstantiated information, the article cannot be written at this time. Further peer-reviewed research on this compound is required before a detailed article on its specific biological activities can be composed.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Approaches and Catalyst Systems

The synthesis of 5-(hydroxymethyl)-2-iodophenol and related structures is an area of active research, with a focus on improving efficiency, selectivity, and sustainability. Traditional synthetic routes often involve the halogenation of phenolic precursors. For iodinated derivatives, methods like electrophilic substitution using iodine monochloride or directed ortho-metalation strategies are employed. However, current research is expanding beyond these conventional methods to explore more advanced and sustainable alternatives.

Novel synthetic methodologies are continuously being developed. For instance, the use of a polymethylhydrosiloxane (B1170920) (PMHS)-iodine system has been shown to be effective for the selective iodination of benzylic alcohols, suggesting its potential applicability in synthesizing related structures under mild conditions. researchgate.net Furthermore, there is a growing interest in biocatalysis and the development of novel catalyst systems to streamline synthetic processes. Biomimetic chemistry, which mimics enzymatic reactions, offers a promising avenue for developing efficient catalysts for the oxidation of phenols and their derivatives. ijcce.ac.ir The goal is to reproduce the structure and function of active sites in enzymes, such as catechol oxidase or phenoxazinone synthase, to achieve highly specific and effective catalytic oxidations. ijcce.ac.ir

Future efforts in this area will likely concentrate on the following:

Green Chemistry: Developing synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. This includes the use of biocatalysts and processes derived from renewable resources.

Catalyst Efficiency: Creating catalysts, potentially based on copper or manganese complexes, that can perform selective transformations with high yields and turnover numbers, similar to their biological counterparts. ijcce.ac.ir

Stereoselectivity: For more complex derivatives, developing methods like asymmetric epoxidation to control the three-dimensional structure of the final molecules, which is crucial for biological activity. mdpi.com

Table 1: Overview of Synthetic Approaches for Functionalized Phenols

| Synthetic Approach | Key Features | Potential Advantages |

|---|---|---|

| Electrophilic Halogenation | Uses reagents like Iodine Monochloride (ICl) to introduce iodine onto the aromatic ring. | Direct and well-established method. |

| Directed Ortho-metalation | A powerful strategy for regioselective functionalization of aromatic rings. | High degree of positional control. |

| PMHS-Iodine System | A mild reagent system for the iodination of specific alcohol types. researchgate.net | High selectivity for certain functional groups. |

| Biocatalysis & Biomimetic Catalysts | Utilizes enzymes or enzyme-mimicking synthetic catalysts for transformations like oxidation. ijcce.ac.ir | High specificity, mild reaction conditions, environmentally friendly. |

Advanced Applications in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, this compound serves as a valuable scaffold for the design and synthesis of new therapeutic agents. The presence of a hydroxyl group is particularly significant, as its introduction into a molecule can profoundly alter its properties by reducing lipophilicity and creating opportunities for specific interactions with biological targets. hyphadiscovery.com This can lead to improved potency and selectivity. hyphadiscovery.com

The compound's three functional groups provide versatile handles for chemical modification, allowing for its use in various drug design strategies:

Fragment-Based Drug Design (FBDD): The molecule can act as a "fragment" that binds to a biological target. Researchers can then build upon this core structure, adding other chemical groups to enhance binding affinity and develop a potent drug candidate.

Combinatorial Chemistry: The reactive sites on this compound allow for the parallel synthesis of large libraries of related compounds. These libraries can be screened against numerous biological targets to identify new "hit" compounds.

Lead Optimization: The structure can be incorporated into a known drug molecule to fine-tune its pharmacological profile, a process known as lead optimization. The hydroxyl and iodo groups can be modified to improve absorption, distribution, metabolism, and excretion (ADME) properties.

While not a drug itself, its utility as a starting material is clear. Derivatives of similar phenolic structures are explored for a range of activities, including anti-inflammatory, analgesic, and antiproliferative effects. nih.gov The ultimate goal is to use this and similar building blocks to create novel molecules that can address unmet medical needs. nih.gov

Integration of Computational and Experimental Studies for Deeper Insights

The synergy between computational and experimental methods is revolutionizing drug discovery, and this approach is highly applicable to research involving this compound. Computer-Aided Drug Design (CADD) employs simulations and predictive modeling to accelerate the identification and optimization of potential drug candidates, saving significant time and resources.

For a scaffold like this compound, this integration follows a cyclical process:

In Silico Screening: Computational techniques such as molecular docking and pharmacophore filtering are used to predict how virtual libraries of derivatives might bind to a specific protein target. nih.gov This helps prioritize which compounds to synthesize.

Chemical Synthesis: The most promising candidates identified through computational screening are then synthesized in the laboratory.

Experimental Validation: The synthesized compounds undergo in vitro and in vivo testing to measure their actual biological activity and validate the computational predictions. nih.gov

Iterative Refinement: The experimental results provide feedback that is used to refine the computational models. This iterative cycle of prediction, synthesis, and testing leads to a deeper understanding of the structure-activity relationship (SAR) and guides the design of more effective molecules. nih.gov

The use of artificial intelligence and machine learning is further enhancing these capabilities, allowing for the analysis of vast datasets to predict biological activities and suggest novel chemical structures.

Table 2: Role of Computational and Experimental Methods in Drug Discovery

| Method Type | Technique | Application in Research |

|---|---|---|

| Computational (In Silico) | Molecular Docking | Predicts the binding orientation of a molecule to its target protein. nih.gov |

| Computational (In Silico) | Pharmacophore Filtering | Identifies molecules with the correct 3D arrangement of features necessary for biological activity. nih.gov |

| Computational (In Silico) | Machine Learning | Analyzes large datasets to predict potential drug candidates and novel reactions. |

| Experimental (In Vitro) | Enzyme Inhibition Assays | Measures the ability of a compound to block the activity of a specific enzyme. |

| Experimental (In Vivo) | Animal Models | Evaluates the efficacy and pharmacological effects of a compound in a living organism. nih.gov |

Exploration of New Biological Targets and Mechanisms of Action

The versatility of the this compound scaffold makes it an ideal starting point for exploring new biological targets and novel mechanisms of action. By synthesizing diverse libraries of derivatives, researchers can screen for activity against a wide range of diseases and biological pathways. mdpi.com

Future research is likely to focus on developing derivatives that can target: